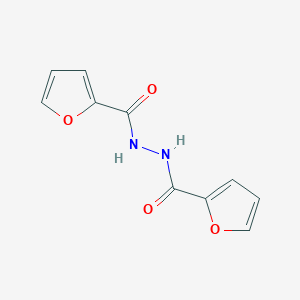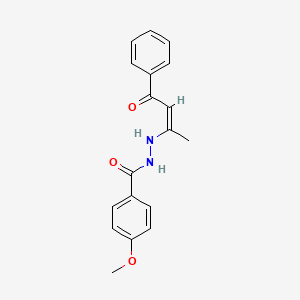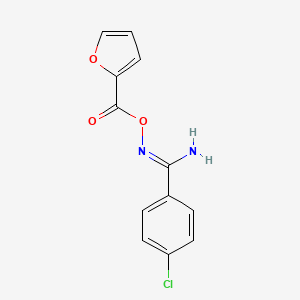![molecular formula C17H13N3O5 B3888677 6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888677.png)
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPD is a pyrimidine derivative that has been synthesized using various methods and has demonstrated various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of inducible nitric oxide synthase, an enzyme that produces nitric oxide, which plays a critical role in the inflammatory response. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has demonstrated various biochemical and physiological effects, making it a promising candidate for further research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
For 6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione research include studying its effectiveness in animal models of various diseases, optimizing its pharmacokinetic properties, and developing more efficient synthesis methods. This compound could potentially be used as a therapeutic agent for various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-14-9-6-10-4-2-3-5-11(10)12(14)7-8-13-15(20(23)24)16(21)19-17(22)18-13/h2-9H,1H3,(H2,18,19,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNLIOYOGDKVAO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3888594.png)


![N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3888610.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B3888614.png)
![N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
![1'-(2-quinolinylmethylene)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3888620.png)
![3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3888623.png)

![4-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888636.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B3888667.png)

![5-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3888689.png)
![2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B3888699.png)